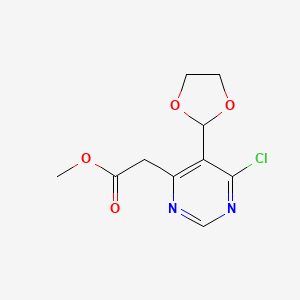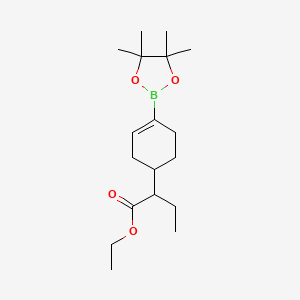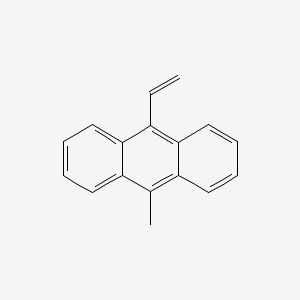
9-Methyl-10-vinylanthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Methyl-10-vinylanthracene is an organic compound with the molecular formula C17H14. It is a derivative of anthracene, characterized by the presence of a methyl group at the 9th position and a vinyl group at the 10th position. This compound is known for its unique photophysical properties, making it a subject of interest in various scientific research fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyl-10-vinylanthracene typically involves the palladium-catalyzed Heck reactionThe reaction conditions often include the use of a palladium catalyst, such as Pd(PPh3)4, and a base like triethylamine, under an inert atmosphere .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale Heck reactions. The scalability of this method makes it suitable for industrial applications, ensuring the efficient production of the compound .
Análisis De Reacciones Químicas
Types of Reactions: 9-Methyl-10-vinylanthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the anthracene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst.
Substitution: Friedel-Crafts alkylation and acylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed:
Oxidation: Anthraquinone derivatives.
Reduction: 9-Methyl-10-ethylanthracene.
Substitution: Various substituted anthracenes depending on the reagents used.
Aplicaciones Científicas De Investigación
9-Methyl-10-vinylanthracene has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Employed in fluorescence imaging due to its strong photophysical properties.
Medicine: Investigated for its potential use in photodynamic therapy.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices
Mecanismo De Acción
The mechanism of action of 9-Methyl-10-vinylanthracene is primarily related to its photophysical properties. Upon excitation by light, the compound undergoes intersystem crossing to a triplet state, which can then participate in various photochemical reactions. This property is exploited in applications such as fluorescence imaging and photodynamic therapy .
Comparación Con Compuestos Similares
9-Methylanthracene: Lacks the vinyl group, resulting in different photophysical properties.
10-Vinylanthracene: Lacks the methyl group, affecting its chemical reactivity.
9,10-Dimethylanthracene: Contains two methyl groups, altering its fluorescence quantum yield.
Uniqueness: 9-Methyl-10-vinylanthracene is unique due to the presence of both a methyl and a vinyl group, which significantly influences its photophysical properties and chemical reactivity. This dual substitution makes it particularly valuable in applications requiring specific fluorescence characteristics and reactivity profiles .
Propiedades
Número CAS |
52830-46-3 |
|---|---|
Fórmula molecular |
C17H14 |
Peso molecular |
218.29 g/mol |
Nombre IUPAC |
9-ethenyl-10-methylanthracene |
InChI |
InChI=1S/C17H14/c1-3-13-16-10-6-4-8-14(16)12(2)15-9-5-7-11-17(13)15/h3-11H,1H2,2H3 |
Clave InChI |
DRRJFUPMBLRKSQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=CC=CC2=C(C3=CC=CC=C13)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-((4-(2-Methoxyphenyl)-1,3,5-triazin-2-yl)amino)phenyl]ethanesulfonamide](/img/structure/B13931005.png)
![2-[4-[4-[4-[[(1S)-1-(2-chlorophenyl)ethoxy]carbonylamino]-3-methyl-1,2-oxazol-5-yl]phenyl]phenyl]acetic acid](/img/structure/B13931008.png)


![2-Chloro-5-methyl-4-(5-methyl-benzo[b]thiophen-2-yl)-pyrimidine](/img/structure/B13931021.png)
![1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}imidazolidin-2-one](/img/structure/B13931029.png)
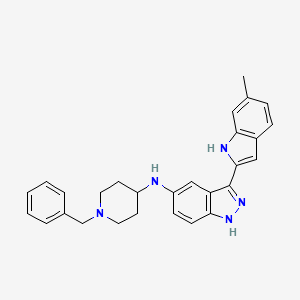

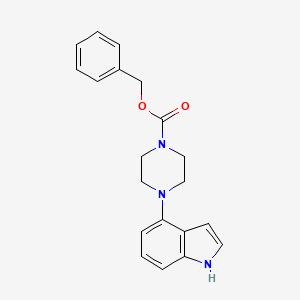

![1-Methyl-8-[2-(4-trifluoromethyl-phenyl)-ethyl]-5,6-dihydro-8h-imidazo[1,5-a]pyrazine-7-carboxylic acid tert-butyl ester](/img/structure/B13931052.png)
